molecular formula C13H11F B12856420 3-Fluoro-3'-methyl-1,1'-biphenyl

3-Fluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B12856420
M. Wt: 186.22 g/mol
InChI Key: SNPGMCLEHULHFI-UHFFFAOYSA-N
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Description

3-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-methyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 3-Fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.

Scientific Research Applications

3-Fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbiphenyl
  • 4-Fluoro-3-methylbiphenyl
  • 3-Fluoro-2-methylbiphenyl

Uniqueness

3-Fluoro-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups on the biphenyl structure. This unique arrangement can result in distinct chemical and physical properties, such as altered reactivity and binding characteristics compared to its isomers .

Properties

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-3-(3-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3

InChI Key

SNPGMCLEHULHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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